Vanadyl Oxalate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Vanadyl Oxalate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Formula, Properties, Synthesis, and Biological Significance of Vanadyl Oxalate
Introduction
Vanadyl oxalate, with the general chemical formula VOC₂O₄, is an inorganic compound that has garnered significant attention in various scientific fields. It serves as a crucial precursor in the synthesis of vanadium oxides, which are utilized in catalysis and energy storage.[1][2] Furthermore, its insulin-mimetic properties have made it a subject of interest in biomedical research and drug development for the management of diabetes.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of vanadyl oxalate, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in relevant biological pathways.
Chemical and Physical Properties
Vanadyl oxalate can exist in an anhydrous form (VOC₂O₄) or as various hydrates, most commonly as the dihydrate (VOC₂O₄·2H₂O) and the pentahydrate (VOC₂O₄·5H₂O).[5] The degree of hydration significantly influences its physical and chemical characteristics. The anhydrous form is a solid with a density of approximately 1.8 g/cm³.[5] The pentahydrate typically appears as a blue crystalline powder.[5][6]
The thermal stability of vanadyl oxalate is dependent on its hydration state. The anhydrous form decomposes at temperatures above 100°C.[5] The pentahydrate is stable under ambient conditions but begins to dehydrate at around 100°C, with complete decomposition to vanadium dioxide (VO₂) occurring at temperatures above 350°C.[5][6]
Quantitative Data Summary
The key physicochemical properties of anhydrous and pentahydrated vanadyl oxalate are summarized in the table below for easy comparison.
| Property | Anhydrous Vanadyl Oxalate | Vanadyl Oxalate Pentahydrate | References |
| Chemical Formula | VOC₂O₄ (or C₂O₅V) | VOC₂O₄·5H₂O | [1][5] |
| Molecular Weight | 154.96 g/mol | 245.02 g/mol | [1][5][7] |
| Appearance | - | Blue crystalline powder | [5][6] |
| Melting Point | Decomposes > 100 °C | Dehydrates at ~100 °C | [5] |
| Solubility | Slightly soluble in water | Soluble in water and dilute acids | [5][6] |
| Density | ~1.8 g/cm³ | - | [1][5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of vanadyl oxalate are essential for reproducible research. The following sections provide established protocols.
Synthesis of Vanadyl Oxalate
Vanadyl oxalate is most commonly synthesized through the reaction of vanadium pentoxide (V₂O₅) with oxalic acid (H₂C₂O₄).[5] The specific hydrate obtained can be controlled by adjusting the reaction conditions.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Glacial acetic acid
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1 mole of vanadium pentoxide with approximately 3 moles of oxalic acid dihydrate.[8]
-
Add a sufficient volume of glacial acetic acid to create a stirrable slurry.[7]
-
Heat the mixture to a temperature between 100°C and 120°C with continuous stirring.[7][8]
-
Cool the reaction mixture to room temperature to allow the product to precipitate.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[7]
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted oxalic acid.[7]
-
Dry the product in a vacuum oven at 80-90°C until a constant weight is achieved. The final product is a peacock blue crystalline powder.[1][7]
Materials:
-
Vanadium pentoxide (V₂O₅), finely ground
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O), finely ground
Equipment:
-
Reaction vessel suitable for heating solids (e.g., heavy-walled glass reactor or ceramic crucible)
-
Oven
Procedure:
-
Thoroughly mix vanadium pentoxide and oxalic acid dihydrate. A common mass ratio is 1:2.3 (e.g., 500 g of V₂O₅ to 1150 g of oxalic acid dihydrate).[6]
-
Place the mixture into the reaction vessel.
-
Heat the mixture to a temperature between 100°C and 200°C.[9][10]
-
Maintain this temperature for 30-60 minutes. The mixture will become a wet solid as the reaction proceeds.[9][10]
-
After the reaction is complete, remove the vessel from the heat source and allow it to cool.[6]
-
Dry the resulting wet solid product in an oven to obtain the final solid vanadyl oxalate.[6][9][10]
Characterization Protocols
Objective: To determine the thermal stability and hydration state of the compound by measuring weight loss upon heating.
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of vanadyl oxalate into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to a final temperature of at least 400°C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition.
Objective: To identify the characteristic vibrational frequencies of the V=O bond and the oxalate ligands.
Procedure:
-
Prepare a solid sample for analysis, typically by creating a KBr pellet or using a diffuse reflectance accessory.
-
For a KBr pellet, mix a small amount of the vanadyl oxalate sample with dry potassium bromide (KBr) powder and press it into a transparent disk.
-
Place the sample in the IR spectrometer.
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Identify the characteristic absorption peaks. For example, the V=O stretch in vanadyl oxalate monohydrate appears around 985 cm⁻¹.[8]
Objective: To confirm the +4 oxidation state of the vanadium center and to obtain information about its coordination environment.
Procedure:
-
Prepare a sample of vanadyl oxalate, either as a solid or in a suitable solvent.
-
Place the sample in a quartz EPR tube.
-
Insert the tube into the EPR spectrometer.
-
Record the EPR spectrum at a specific microwave frequency (e.g., X-band, ~9.5 GHz) and magnetic field.
-
Analyze the resulting spectrum to determine the g-values and hyperfine coupling constants, which are characteristic of the vanadyl (VO²⁺) ion.
Logical and Experimental Workflows
The synthesis and characterization of vanadyl oxalate follow a logical progression, which can be visualized as a workflow.
Caption: Experimental workflow for the synthesis and characterization of vanadyl oxalate.
Biological Significance and Signaling Pathways
Vanadium compounds, including vanadyl oxalate, have been shown to exhibit insulin-mimetic effects, making them potential therapeutic agents for diabetes.[3] One of the primary mechanisms underlying this effect is the inhibition of protein tyrosine phosphatases (PTPs), particularly Protein Tyrosine Phosphatase 1B (PTP1B).[2][11] PTP1B is a negative regulator of the insulin signaling pathway; it dephosphorylates the activated insulin receptor and its substrates, thereby attenuating the insulin signal.
By inhibiting PTP1B, vanadyl compounds can enhance and prolong the insulin signaling cascade, leading to increased glucose uptake and utilization.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin signal mimicry as a mechanism for the insulin-like effects of vanadium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulin-mimetic action of vanadium compounds on osteoblast-like cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 9. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
